Lipophilicity (clogP) Head‑to‑Head: ortho‑Bromo vs para‑Bromo Regioisomer
The ortho‑bromo positioning in 1‑[(2‑bromophenyl)methyl]‑4‑[(4‑ethylphenyl)methyl]piperazine elevates its calculated logP to 5.088 [1]. In contrast, a structurally simpler 4‑bromobenzyl analog, 1‑(4‑bromobenzyl)‑4‑ethylpiperazine, displays a clogP of 2.22 . The difference of 2.87 logP units corresponds to an approximately 740‑fold higher theoretical partition coefficient for the ortho isomer.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 5.088 (ZINC calculated) |
| Comparator Or Baseline | 1‑(4‑Bromobenzyl)‑4‑ethylpiperazine: clogP = 2.22 (ChemSrc) |
| Quantified Difference | ΔclogP = 2.87 (≈740‑fold higher partition) |
| Conditions | In silico prediction (ZINC and ChemSrc calculated values) |
Why This Matters
This pronounced lipophilicity difference alters membrane permeability, tissue distribution, and potential CNS penetration, making the ortho‑bromo isomer a distinct chemical tool for applications requiring high logP.
- [1] ZINC4749423. ZINC Database, University of California, San Francisco. https://zinc.docking.org/substances/ZINC000004749423/ (accessed April 2026). View Source
